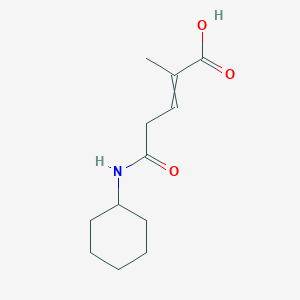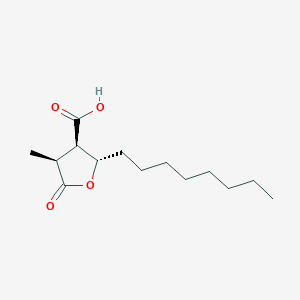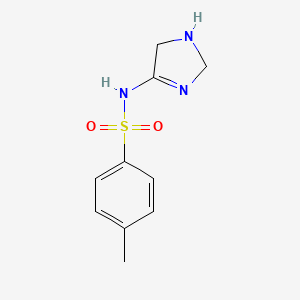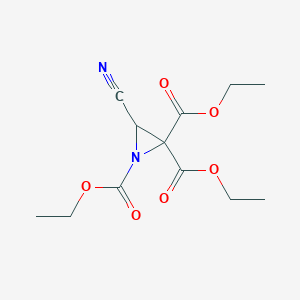![molecular formula C19H17N5O B12600386 N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide CAS No. 878274-83-0](/img/structure/B12600386.png)
N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is a chemical compound that belongs to the family of phenanthroline derivatives. These compounds are known for their complexation abilities with metal ions, making them valuable in various scientific and industrial applications. The unique structure of this compound allows it to form stable complexes with a variety of metal ions, which can be utilized in fields such as catalysis, material science, and medicinal chemistry.
準備方法
The synthesis of N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide typically involves the reaction of 1,10-phenanthroline with pyrazine derivatives under specific conditions. One common synthetic route includes the following steps:
Formation of the Pyrazino[2,3-f][1,10]phenanthroline Core: This step involves the cyclization of 1,10-phenanthroline with a pyrazine derivative in the presence of a suitable catalyst.
Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the pyrazino[2,3-f][1,10]phenanthroline core.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amide-forming reagent to introduce the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反応の分析
N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, the compound can be used to study metal ion interactions with biomolecules, providing insights into metalloprotein functions and metal ion transport mechanisms.
Medicine: The compound’s ability to form stable metal complexes makes it a potential candidate for developing metal-based drugs, such as anticancer agents and antimicrobial compounds.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
作用機序
The mechanism of action of N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide involves its ability to chelate metal ions through its nitrogen and oxygen atoms. This chelation process stabilizes the metal ion and can alter its reactivity and properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used. For example, in medicinal applications, the compound may target metal-dependent enzymes or proteins, inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups that enhance its solubility and binding properties.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups that increase its hydrophobicity and potential for π-π interactions.
The uniqueness of this compound lies in its butyl and carboxamide groups, which provide additional functionalization options and influence its chemical reactivity and binding properties.
特性
CAS番号 |
878274-83-0 |
|---|---|
分子式 |
C19H17N5O |
分子量 |
331.4 g/mol |
IUPAC名 |
N-butylpyrazino[2,3-f][1,10]phenanthroline-3-carboxamide |
InChI |
InChI=1S/C19H17N5O/c1-2-3-8-22-19(25)14-11-23-17-12-6-4-9-20-15(12)16-13(18(17)24-14)7-5-10-21-16/h4-7,9-11H,2-3,8H2,1H3,(H,22,25) |
InChIキー |
ORNSFUQKNZCBMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


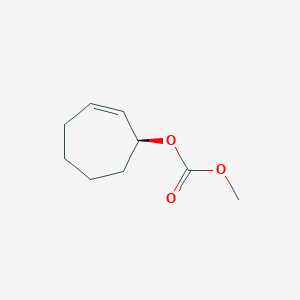
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
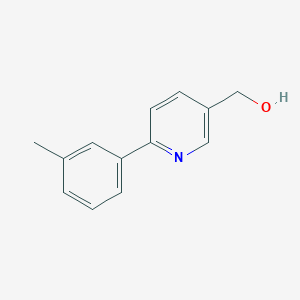
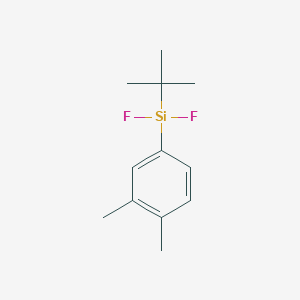
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
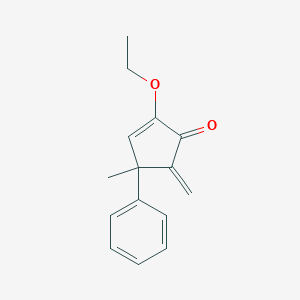
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
